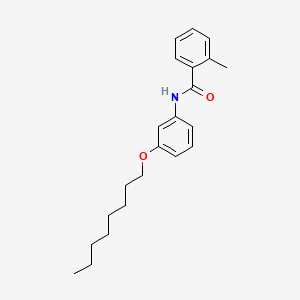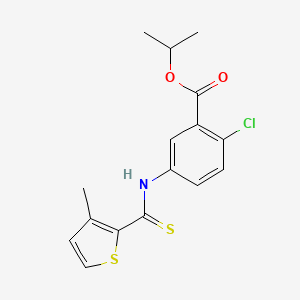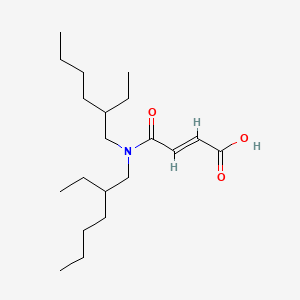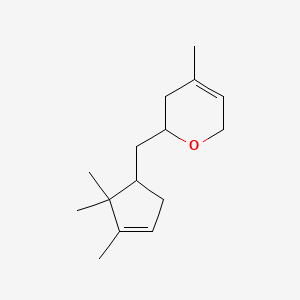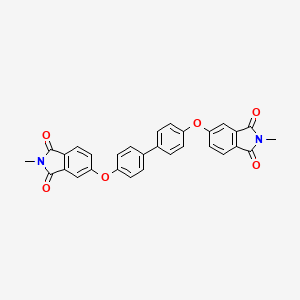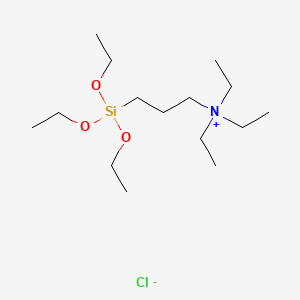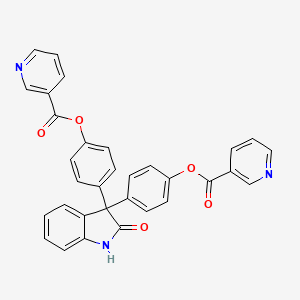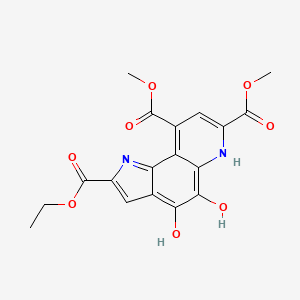
1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydroxy-, ethyl dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydroxy-, ethyl dimethyl ester is a complex organic compound belonging to the class of pyrroloquinoline quinones. These compounds are known for their unique redox properties and are often involved in various biological reactions. This particular compound is a tricyclic ortho-quinone, which is water-soluble and heat-stable .
准备方法
The synthesis of 1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydroxy-, ethyl dimethyl ester involves multiple steps. The precursor peptide PqqA, derived from glutamate and tyrosine, undergoes a series of reactions catalyzed by enzymes such as PqqE, PqqF, and PqqC. These reactions include linking, cutting out amino acids, spontaneous Schiff base formation, dioxygenation, cyclization, and oxidation . Industrial production methods often involve the crystallization of the compound in a solution of ethanol and water, followed by structural analysis and property characterization .
化学反应分析
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of sulfenic, sulfinic, and sulfonic acids .
科学研究应用
1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydroxy-, ethyl dimethyl ester has a wide range of scientific research applications. In chemistry, it serves as a redox cofactor for various bacterial dehydrogenases. In biology, it is known for its growth-promoting activity and neuroprotective function. In medicine, it has been studied for its anti-diabetic and anti-oxidative properties. Additionally, it is used in the industry for its role in mitochondrial biogenesis and nerve regeneration .
作用机制
The compound exerts its effects through its redox properties. It promotes growth, mitochondrial function, and development by stimulating cell proliferation and viability. It acts as a potent antioxidant, scavenging superoxide and peroxynitrite. The molecular targets and pathways involved include the phosphorylation and activation of CREB and the enhancement of PGC-1α expression .
相似化合物的比较
Similar compounds include tryptophan tryptophylquinone, trihydroxyphenylalanyl quinone, lysine tyrosylquinone, and the copper-complexed cysteinyltyrosyl radical. These compounds, like 1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydroxy-, ethyl dimethyl ester, belong to the quinone family and share similar redox properties. this compound is unique due to its high midpoint redox potential and its presence in foods, its antioxidant properties, and its role as a growth-promoting factor .
属性
CAS 编号 |
117051-71-5 |
|---|---|
分子式 |
C18H16N2O8 |
分子量 |
388.3 g/mol |
IUPAC 名称 |
2-O-ethyl 7-O,9-O-dimethyl 4,5-dihydroxy-6H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate |
InChI |
InChI=1S/C18H16N2O8/c1-4-28-18(25)10-6-8-12(19-10)11-7(16(23)26-2)5-9(17(24)27-3)20-13(11)15(22)14(8)21/h5-6,20-22H,4H2,1-3H3 |
InChI 键 |
MBNWEHWGNWCPAN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(C(=C3C(=C(C=C(N3)C(=O)OC)C(=O)OC)C2=N1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


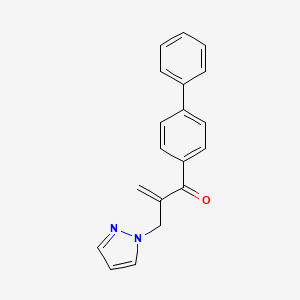
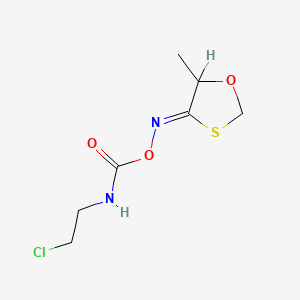
![Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane](/img/structure/B12681888.png)
